molecular formula C55H90O B103720 Undecaprenol CAS No. 15575-14-1

Undecaprenol

Cat. No.: B103720
CAS No.: 15575-14-1
M. Wt: 767.3 g/mol
InChI Key: TXKJNHBRVLCYFX-UHFFFAOYSA-N
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Description

Undecaprenol is a long-chain polyisoprenoid alcohol with the chemical formula C55H92O. It plays a crucial role in the biosynthesis of bacterial cell wall components, particularly in the formation of peptidoglycan, teichoic acids, and other cell surface polymers. This compound acts as a lipid carrier, facilitating the transport of sugar intermediates across the bacterial cell membrane, which is essential for cell wall construction and maintenance .

Preparation Methods

Synthetic Routes and Reaction Conditions: Undecaprenol can be synthesized through a semi-synthetic approach, starting from natural sources such as bay leaves. The process involves the extraction of this compound followed by synthetic modifications to introduce various chemical probes, such as isotopic labels, fluorophores, spin-labels, and bio-orthogonal tags . This method is efficient and scalable, allowing for the rapid production of labelled this compound analogues for research purposes.

Industrial Production Methods: Industrial production of this compound typically involves the extraction from plant sources, followed by purification and chemical modification. The semi-synthetic approach mentioned above is also employed in industrial settings to produce this compound derivatives for various applications .

Chemical Reactions Analysis

Types of Reactions: Undecaprenol undergoes several types of chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the this compound molecule to create various derivatives used in scientific research and industrial applications.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize this compound to its corresponding aldehyde or carboxylic acid.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can reduce this compound to its corresponding alcohol.

Major Products: The major products formed from these reactions include labelled this compound analogues, which are used as probes for studying enzyme mechanisms and screening antimicrobial compounds .

Mechanism of Action

Undecaprenol functions as a lipid carrier in bacterial cells, facilitating the transport of sugar intermediates across the cell membrane. This process is essential for the biosynthesis of peptidoglycan and other cell wall components. The enzyme this compound kinase catalyzes the phosphorylation of this compound to undecaprenyl phosphate, which is then used as a substrate for glycosyltransferases and phosphotransferases involved in cell wall biosynthesis .

Comparison with Similar Compounds

Undecaprenol is unique among polyisoprenoid alcohols due to its specific role in bacterial cell wall biosynthesis. Similar compounds include:

This compound’s specificity for bacterial cell wall biosynthesis makes it a valuable target for developing new antibiotics, distinguishing it from other polyisoprenoid alcohols that have broader roles in cellular metabolism.

Properties

IUPAC Name

3,7,11,15,19,23,27,31,35,39,43-undecamethyltetratetraconta-2,6,10,14,18,22,26,30,34,38,42-undecaen-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C55H90O/c1-45(2)23-13-24-46(3)25-14-26-47(4)27-15-28-48(5)29-16-30-49(6)31-17-32-50(7)33-18-34-51(8)35-19-36-52(9)37-20-38-53(10)39-21-40-54(11)41-22-42-55(12)43-44-56/h23,25,27,29,31,33,35,37,39,41,43,56H,13-22,24,26,28,30,32,34,36,38,40,42,44H2,1-12H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXKJNHBRVLCYFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCO)C)C)C)C)C)C)C)C)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C55H90O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701112059
Record name 3,7,11,15,19,23,27,31,35,39,43-Undecamethyl-2,6,10,14,18,22,26,30,34,38,42-tetratetracontaundecaen-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701112059
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

767.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15575-14-1
Record name 3,7,11,15,19,23,27,31,35,39,43-Undecamethyl-2,6,10,14,18,22,26,30,34,38,42-tetratetracontaundecaen-1-ol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=15575-14-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,7,11,15,19,23,27,31,35,39,43-Undecamethyl-2,6,10,14,18,22,26,30,34,38,42-tetratetracontaundecaen-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701112059
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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